molecular formula C16H20N4OS B11498517 N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11498517
M. Wt: 316.4 g/mol
InChI Key: UXFPQANRYVPNMT-UHFFFAOYSA-N
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Description

N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Chemical Reactions Analysis

N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like palladium and ruthenium, as well as oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the formation of piperidinones, while oxidation can yield various oxidized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with receptors in the central nervous system, such as dopamine receptors, leading to various pharmacological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can be compared with other similar compounds, such as N-[2-(1-Piperidinyl)ethyl]benzamides and other piperidine derivatives. These compounds share similar structural features but may differ in their biological activities and pharmacological properties . For example, some piperidine derivatives have been found to exhibit higher anticancer activity due to the presence of specific functional groups .

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H20N4OS/c21-15(13-7-3-1-4-8-13)17-16-19-18-14(22-16)9-12-20-10-5-2-6-11-20/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,19,21)

InChI Key

UXFPQANRYVPNMT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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